Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate
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Overview
Description
Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a benzoyl group, a chlorobenzene ring, and a sulfonamide group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-benzoyl-4-chlorobenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonamide group or other substituents on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-benzoylbenzenesulfonamido)acetate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its physical and chemical properties.
Properties
IUPAC Name |
ethyl 2-[(2-benzoyl-4-chlorophenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-2-24-16(20)11-19-25(22,23)15-9-8-13(18)10-14(15)17(21)12-6-4-3-5-7-12/h3-10,19H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQEZDDVPNNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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